6-(4-Chlorophenyl)furo[2,3-D]pyrimidin-4-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-(4-Chlorophenyl)furo[2,3-D]pyrimidin-4-amine is a chemical compound belonging to the class of pyrimidines, which are heterocyclic aromatic organic compounds similar to benzene and pyridine
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-(4-Chlorophenyl)furo[2,3-D]pyrimidin-4-amine typically involves the following steps:
Condensation Reaction: The starting materials, such as 4-chlorophenylfuran and an appropriate amine, undergo a condensation reaction to form the pyrimidin-4-amine core.
Cyclization: The intermediate compound is then subjected to cyclization conditions, often involving heating and the presence of a catalyst, to form the furo[2,3-D]pyrimidin-4-amine structure.
Purification: The final product is purified using techniques such as recrystallization or chromatography to achieve the desired purity.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions: 6-(4-Chlorophenyl)furo[2,3-D]pyrimidin-4-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form derivatives with different functional groups.
Reduction: Reduction reactions can be performed to modify the compound's structure.
Substitution: Substitution reactions, such as nucleophilic substitution, can introduce new substituents at specific positions on the molecule.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles such as alkyl halides and amines are used in substitution reactions, typically under acidic or basic conditions.
Major Products Formed: The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of the original compound, which can have different biological and chemical properties.
Scientific Research Applications
Chemistry: In chemistry, 6-(4-Chlorophenyl)furo[2,3-D]pyrimidin-4-amine is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: In biological research, this compound has been studied for its potential biological activities. It may exhibit properties such as antimicrobial, antiviral, and anticancer activities, making it a candidate for drug development.
Medicine: The compound's potential medicinal applications include its use as a precursor for pharmaceuticals. Its derivatives may be explored for their therapeutic effects in treating various diseases.
Industry: In the chemical industry, this compound is used in the production of dyes, pigments, and other chemical products. Its versatility and reactivity make it a valuable component in various industrial processes.
Mechanism of Action
The mechanism by which 6-(4-Chlorophenyl)furo[2,3-D]pyrimidin-4-amine exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, leading to biological responses. The exact mechanism can vary depending on the derivative and the biological system in which it is studied.
Comparison with Similar Compounds
Furo[2,3-D]pyrimidin-4-amine: A closely related compound without the chlorophenyl group.
4-Chlorophenylfuran: A simpler aromatic compound that lacks the pyrimidin-4-amine core.
Pyrimidin-4-amine derivatives: Other derivatives of pyrimidin-4-amine with different substituents.
Uniqueness: 6-(4-Chlorophenyl)furo[2,3-D]pyrimidin-4-amine is unique due to its combination of the furo[2,3-D]pyrimidin-4-amine core and the 4-chlorophenyl group. This combination imparts specific chemical and biological properties that distinguish it from other similar compounds.
Properties
Molecular Formula |
C12H8ClN3O |
---|---|
Molecular Weight |
245.66 g/mol |
IUPAC Name |
6-(4-chlorophenyl)furo[2,3-d]pyrimidin-4-amine |
InChI |
InChI=1S/C12H8ClN3O/c13-8-3-1-7(2-4-8)10-5-9-11(14)15-6-16-12(9)17-10/h1-6H,(H2,14,15,16) |
InChI Key |
VDNQLUBVZNALBJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C2=CC3=C(N=CN=C3O2)N)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.